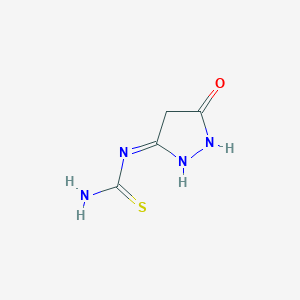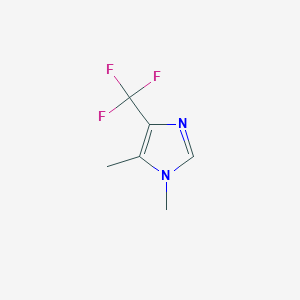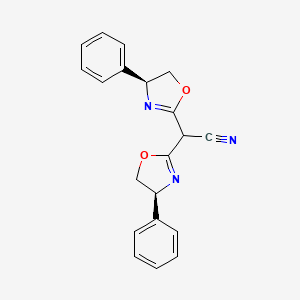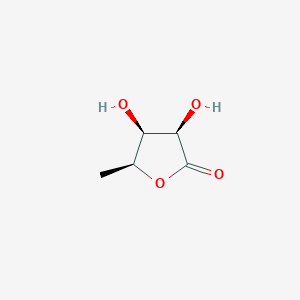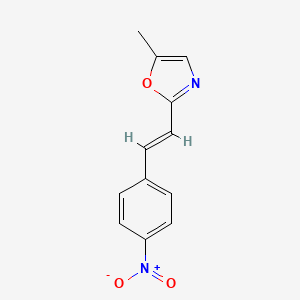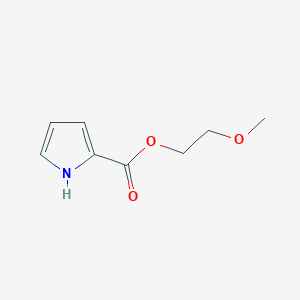
2-Methoxyethyl 1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This approach provides distinct reactivity compared to N-sulfonyl protection .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
化学反応の分析
Types of Reactions
2-Methoxyethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrole-2-carboxaldehyde derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under basic or acidic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-carboxaldehyde derivatives.
Substitution: Substituted pyrroles with various functional groups.
科学的研究の応用
2-Methoxyethyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2-Methoxyethyl 1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Methyl 1-methylpyrrole-2-carboxylate: Similar in structure but with a methyl group instead of a methoxyethyl group.
Pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylate group.
5-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure with a methyl group at the 5-position.
Uniqueness
2-Methoxyethyl 1H-pyrrole-2-carboxylate is unique due to its methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-methoxyethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-11-5-6-12-8(10)7-3-2-4-9-7/h2-4,9H,5-6H2,1H3 |
InChIキー |
WOGRRHSTAKEVNZ-UHFFFAOYSA-N |
正規SMILES |
COCCOC(=O)C1=CC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
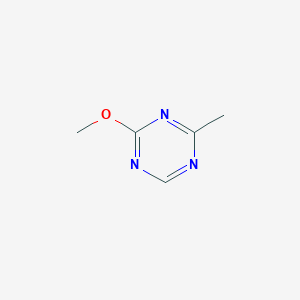
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
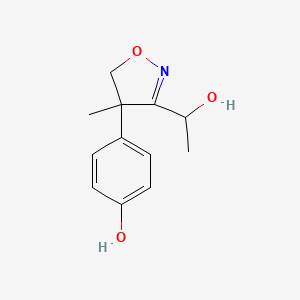
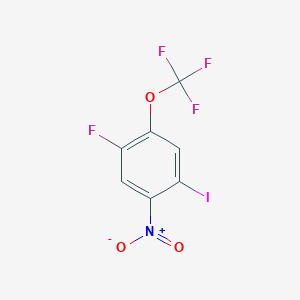
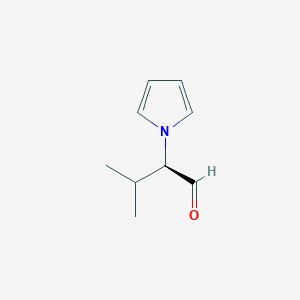
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
